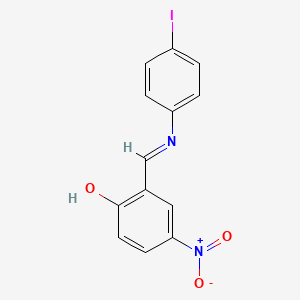
Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline . The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of an amine from the imine bond.
Substitution: Introduction of various functional groups in place of the iodine atom.
Scientific Research Applications
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer properties.
Materials Science: Used in the development of photochromic materials, which have applications in imaging systems, optical computers, and photonics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and explosives.
Mechanism of Action
The mechanism of action of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions . The compound’s imine and nitro groups play a crucial role in its biological activity, enabling it to interact with enzymes and other proteins, thereby exerting its antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-chlorophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-fluorophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs .
Properties
Molecular Formula |
C13H9IN2O3 |
|---|---|
Molecular Weight |
368.13 g/mol |
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
InChI Key |
GDYAMKYKYQKABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


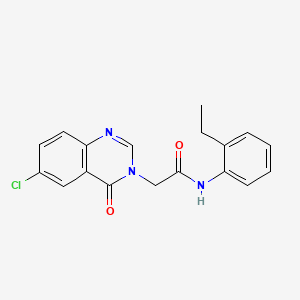

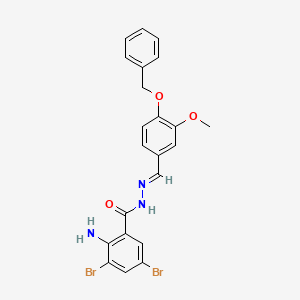
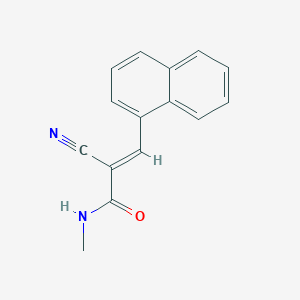
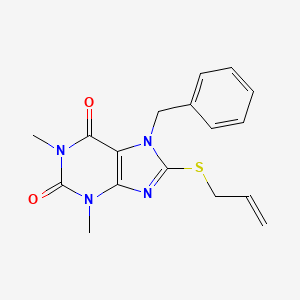
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)
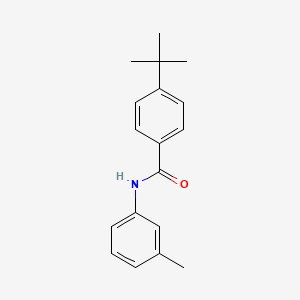
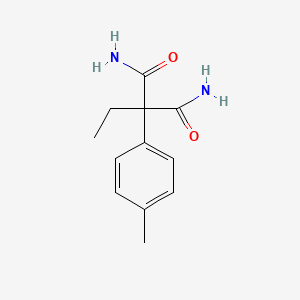
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)
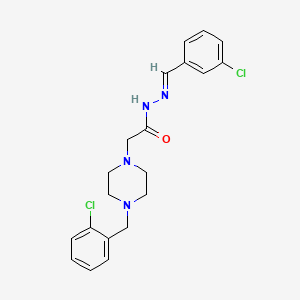
![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11973770.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)
